6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Overview
Description
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-toluidine with a suitable pyridine derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid: Lacks the methyl and toluidine groups, resulting in different reactivity and applications.
6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid: Similar structure but without the toluidine moiety, affecting its biological activity.
Uniqueness
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid is unique due to the presence of both the methyl and toluidine groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-1-(4-methylanilino)-4-oxopyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)15-16-8-12(14(18)19)13(17)7-10(16)2/h3-8,15H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFGXCJDTPCIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C=C(C(=O)C=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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